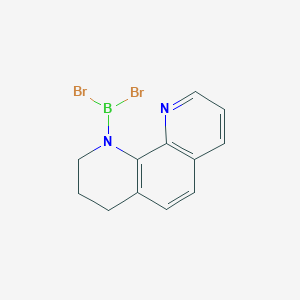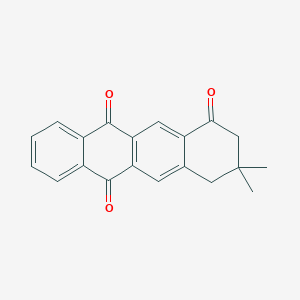
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione is an organic compound that belongs to the tetracene family. Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings. This particular compound is characterized by the presence of three ketone groups and two methyl groups, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents and reagents would be critical to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with molecular targets such as enzymes or receptors. The presence of ketone groups allows it to participate in various biochemical reactions, potentially influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetracene: The parent compound with four fused benzene rings.
Pentacene: A similar compound with five fused benzene rings.
Anthracene: A related compound with three fused benzene rings.
Uniqueness
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione is unique due to the presence of three ketone groups and two methyl groups, which can significantly alter its chemical properties and reactivity compared to other tetracenes.
Propiedades
Número CAS |
88046-59-7 |
|---|---|
Fórmula molecular |
C20H16O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3,3-dimethyl-2,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C20H16O3/c1-20(2)9-11-7-15-16(8-14(11)17(21)10-20)19(23)13-6-4-3-5-12(13)18(15)22/h3-8H,9-10H2,1-2H3 |
Clave InChI |
YOLTVLQCAHILAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC3=C(C=C2C(=O)C1)C(=O)C4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)

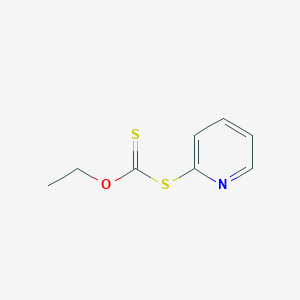
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
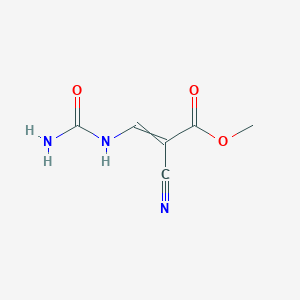
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
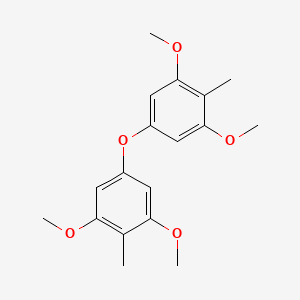
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
